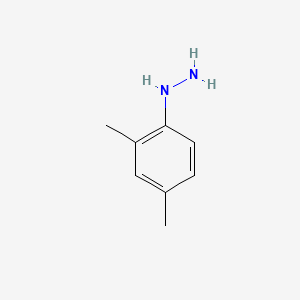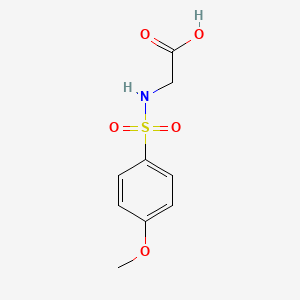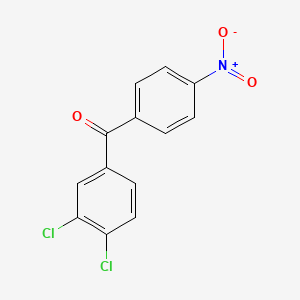
2-Chloro-N,N-diphénylacétamide
Vue d'ensemble
Description
2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO and a molecular weight of 245.71 . It is a solid substance with a melting point between 119 - 121°C .
Synthesis Analysis
The synthesis of 2-Chloro-N,N-diphenylacetamide involves the reaction of diphenylamine with chloroacetylchloride in toluene . The reaction mixture is refluxed for 4 hours .Molecular Structure Analysis
The molecular structure of 2-Chloro-N,N-diphenylacetamide consists of a chloroacetyl group attached to a diphenylamine . The InChI code for this compound is 1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 .Physical And Chemical Properties Analysis
2-Chloro-N,N-diphenylacetamide is a solid substance with a melting point between 119 - 121°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 441.6±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C .Applications De Recherche Scientifique
Pharmacologie
2-Chloro-N,N-diphénylacétamide: a été étudié pour ses applications pharmacologiques potentielles. Il a été examiné pour ses propriétés analgésiques, en particulier en relation avec son interaction avec les enzymes cyclooxygénases COX-1 et COX-2 . Les dérivés de ce composé ont été liés à ces enzymes afin d’évaluer leur potentiel en tant qu’agents analgésiques.
Science des matériaux
En science des matériaux, This compound est utilisé par les chercheurs comme un produit chimique unique pour la découverte précoce . Ses propriétés peuvent contribuer au développement de nouveaux matériaux présentant des caractéristiques spécifiques, telles qu’une durabilité accrue ou une conductivité spécialisée.
Synthèse chimique
Ce composé sert d’intermédiaire dans la synthèse organique . Sa réactivité avec divers agents peut conduire à la formation d’une large gamme de produits, qui sont précieux pour la synthèse de molécules plus complexes pour la recherche et les applications industrielles.
Chimie analytique
This compound: est utilisé en chimie analytique pour l’étalonnage des instruments et le développement de méthodes analytiques . Ses propriétés bien définies en font un étalon approprié pour la comparaison dans diverses analyses chimiques.
Sciences de la vie
En sciences de la vie, This compound fait partie d’un ensemble de produits chimiques uniques fournis aux chercheurs pour des travaux expérimentaux en phase précoce . Son rôle est crucial dans l’exploration des voies biologiques et la découverte de nouvelles activités biologiques.
Applications environnementales
L’impact environnemental du This compound est important, car il est classé sous des classifications de danger telles qu’Aiguë 1 pour le milieu aquatique et Chronique 1 pour le milieu aquatique . Cela indique ses effets potentiels sur la vie aquatique et les écosystèmes, ce qui constitue un domaine de préoccupation et d’étude en sciences de l’environnement.
Safety and Hazards
Mécanisme D'action
- 2-Chloro-N,N-diphenylacetamide is a chemical compound with the molecular formula C14H12ClNO. It is synthesized through multistep reactions and has been investigated for its biological activity .
- The primary targets of this compound are the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes. These enzymes play a crucial role in prostaglandin synthesis, which is associated with pain, inflammation, and other physiological processes .
- Prostaglandins are lipid mediators involved in various physiological responses, including inflammation, pain, and fever. Inhibition of COX enzymes leads to decreased prostaglandin synthesis, resulting in analgesic and anti-inflammatory effects .
- These properties impact bioavailability , determining how much of the compound reaches its target sites .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Propriétés
IUPAC Name |
2-chloro-N,N-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c15-11-14(17)16(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIXINIGTYIHSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20279514 | |
| Record name | 2-Chloro-N,N-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5428-43-3 | |
| Record name | 5428-43-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12965 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-N,N-diphenylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20279514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of 2-Chloro-N,N-diphenylacetamide?
A1: 2-Chloro-N,N-diphenylacetamide serves as a crucial starting material for synthesizing diverse organic compounds, including those with potential pharmacological activities. Its structure, featuring a chloroacetyl group linked to a diphenylamine moiety, allows for various chemical modifications. [, , ] For instance, the chlorine atom can be readily substituted by various nucleophiles, such as amines or thiols, enabling the introduction of diverse substituents and the creation of libraries of compounds with varying properties. [, ]
Q2: What are the key structural features of 2-Chloro-N,N-diphenylacetamide revealed by spectroscopic analysis?
A2: The crystal structure of 2-Chloro-N,N-diphenylacetamide has been determined by X-ray crystallography, revealing key structural information. [] The molecule adopts a non-planar conformation, with the central acetamide plane forming dihedral angles of 76.0 (2) and 64.0 (2)° with the two phenyl rings. Additionally, the phenyl rings themselves are twisted relative to each other, forming a dihedral angle of 71.8 (2)°. [] These structural details are essential for understanding the molecule's reactivity and its interactions with other molecules.
Q3: How is 2-Chloro-N,N-diphenylacetamide utilized in the development of potential analgesic agents?
A3: 2-Chloro-N,N-diphenylacetamide plays a vital role as a precursor in synthesizing novel compounds with potential analgesic properties. [] Researchers have successfully synthesized a series of 2-chloro-N,N-diphenylacetamide derivatives by conjugating the parent compound with various benzaldehydes. [] These derivatives were then subjected to in vivo analgesic activity evaluations using the hot plate model and in silico molecular docking studies targeting cyclooxygenase (COX) enzymes, known to be involved in pain and inflammation pathways. [] This research highlights the potential of modifying 2-Chloro-N,N-diphenylacetamide to develop new analgesic agents.
Q4: How does modifying the structure of 2-Chloro-N,N-diphenylacetamide derivatives impact their potential analgesic activity?
A4: The study exploring the analgesic potential of 2-chloro-N,N-diphenylacetamide derivatives demonstrated that introducing specific structural modifications significantly influences the compounds' biological activity. [] For example, one derivative, N-(4-(diphenylamino)thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide (AKM-2), exhibited promising analgesic effects comparable to the standard drug diclofenac sodium in the hot plate model. [] This finding underscores the importance of structure-activity relationship (SAR) studies in optimizing the desired pharmacological properties of compounds derived from 2-Chloro-N,N-diphenylacetamide. Further research exploring diverse structural modifications is crucial to fully understand the SAR and develop more potent and selective analgesic agents based on this scaffold.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B1361432.png)

![[(5-Methylthiophen-2-yl)methylideneamino]thiourea](/img/structure/B1361439.png)

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)

![3-[(Ethoxycarbonyl)amino]benzoic acid](/img/structure/B1361453.png)
![(2E)-4-[(3-carbamoylphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B1361454.png)


